1-Methyl-5-pyrazolecarboxylic acid

Regioselective synthesis Pyrazole isomerism Heterocyclic chemistry

1-Methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1, molecular formula C₅H₆N₂O₂, molecular weight 126.11 g/mol) is a heterocyclic monocarboxylic acid belonging to the pyrazole carboxylic acid class. The compound features an N-methylpyrazole core with a carboxyl group substituted at the 5-position of the pyrazole ring, which distinguishes it regiochemically from its 3-carboxy isomer (1-methyl-1H-pyrazole-3-carboxylic acid).

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 16034-46-1
Cat. No. B092199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-pyrazolecarboxylic acid
CAS16034-46-1
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)O
InChIInChI=1S/C5H6N2O2/c1-7-4(5(8)9)2-3-6-7/h2-3H,1H3,(H,8,9)
InChIKeyJREJQAWGQCMSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1): Chemical Class and Procurement-Relevant Properties


1-Methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1, molecular formula C₅H₆N₂O₂, molecular weight 126.11 g/mol) is a heterocyclic monocarboxylic acid belonging to the pyrazole carboxylic acid class [1]. The compound features an N-methylpyrazole core with a carboxyl group substituted at the 5-position of the pyrazole ring, which distinguishes it regiochemically from its 3-carboxy isomer (1-methyl-1H-pyrazole-3-carboxylic acid) [2]. As a solid crystalline material with a melting point reported in the range of 221-225°C and a calculated XLogP3-AA value of 0.1 [3], it serves as a versatile building block in organic synthesis. Its primary procurement relevance stems from its role as a pharmaceutical intermediate and its utility as a precursor for bioactive derivative synthesis, including aryl hydrocarbon receptor (AhR) antagonists .

Why Generic Substitution of 1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1) with In-Class Analogs Is Not Feasible


The interchange of 1-methyl-1H-pyrazole-5-carboxylic acid with structurally related pyrazole carboxylic acids—including its 3-carboxy positional isomer or unsubstituted pyrazole carboxylic acids—is precluded by three principal factors: regiochemical identity, downstream synthetic compatibility, and documented structure-activity relationships (SAR). First, the synthetic preparation of 3/5-carboxypyrazoles with defined regiochemistry remains a well-documented challenge, as most established methodologies rely on inherent regioselectivity that cannot be arbitrarily reversed without substantial process re-engineering [1]. Second, the carboxyl group position directly dictates the spatial orientation and electronic properties of the resulting amide or ester derivatives, which is critical for subsequent coupling reactions in pharmaceutical synthesis. Third, SAR studies in agrochemical applications have explicitly demonstrated that a carboxyl group specifically at the 5-position of the 1-methyl-1H-pyrazole scaffold is essential for biological activity, with halogen substitutions at the 3-position modulating rather than replacing this requirement [2]. Consequently, substituting this compound with a 3-carboxy isomer or an unsubstituted analog would yield different reaction products, altered physicochemical properties, and divergent biological outcomes, rendering generic substitution scientifically invalid without full revalidation of the target synthetic pathway.

Product-Specific Quantitative Evidence Guide for 1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1): Comparator-Based Differentiation Data


Positional Isomer Differentiation: 5-Carboxy versus 3-Carboxy Regiochemistry

1-Methyl-1H-pyrazole-5-carboxylic acid (CAS 16034-46-1) differs fundamentally from its positional isomer 1-methyl-1H-pyrazole-3-carboxylic acid in terms of carboxyl substitution site (position 5 versus position 3 on the pyrazole ring). This structural distinction is not trivial; reviews of synthetic methodologies covering over 120 years of literature indicate that preparing specific 3/5-carboxypyrazoles with structures departing from the inherent regioselectivity of established synthetic routes is problematic, and large-scale synthesis of certain regioisomers remains a genuine challenge [1]. The synthetic accessibility and commercial availability of the 5-carboxy isomer are therefore distinct from those of the 3-carboxy isomer, and the two cannot be treated as interchangeable building blocks.

Regioselective synthesis Pyrazole isomerism Heterocyclic chemistry

Potency Benchmark in Aryl Hydrocarbon Receptor (AhR) Antagonist Development

1-Methyl-1H-pyrazole-5-carboxylic acid serves as the core structural scaffold for CH-223191, a secondary carboxamide formed by formal condensation of the target compound's carboxyl group with 2-methyl-4-[(2-methylphenyl)diazenyl]aniline. CH-223191 has been characterized as a potent aryl hydrocarbon receptor (AhR) antagonist with an IC₅₀ value of 30 nM [1]. This potency benchmark establishes the target compound's carboxyl group at the 5-position as a viable handle for generating nanomolar-potency bioactive molecules. In contrast, analogous derivatives built from 1-methyl-1H-pyrazole-3-carboxylic acid would produce structurally distinct amides with different spatial orientation, and no equivalent AhR antagonist potency data have been reported for the 3-carboxy isomer-derived counterparts.

AhR antagonist Cancer research Drug discovery

Structure-Activity Relationship (SAR) Evidence: The 5-Carboxy Position Is Essential for Biological Activity

In a systematic SAR study of pyrazolecarboxylic acid derivatives as plant activators against rice blast disease (Pyricularia oryzae), researchers explicitly concluded that a carboxyl group at the 5-position of 1-methyl-1H-pyrazole played an important and non-substitutable role in anti-rice blast activity [1]. This finding was derived from comparative evaluation of multiple derivatives with varying substitution patterns. The study further demonstrated that halogen substitution at the 3-position (e.g., chlorine or bromine) enhanced activity but did not replace the requirement for the 5-carboxy group. Notably, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) exhibited an ED₈₀ value of 0.05 mg/pot, representing the highest activity among all tested derivatives [1]. In contrast, derivatives lacking the 5-carboxy group or bearing the carboxyl group at alternative positions would be predicted to show substantially reduced or absent activity.

Agrochemical Plant activator Structure-activity relationship

Differentiation from Higher Molecular Weight Pyrazole Carboxylic Acid Intermediates

1-Methyl-1H-pyrazole-5-carboxylic acid (MW 126.11 g/mol) [1] represents the minimal core pyrazole carboxylic acid scaffold, in contrast to more complex analogs such as 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (MW 168.19 g/mol, CAS 139755-99-0) [2] and 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid (MW 141.13 g/mol) [3]. The lower molecular weight and absence of additional substituents confer greater synthetic versatility: the unsubstituted 3-position and 4-position allow for diverse downstream functionalization via electrophilic substitution, cross-coupling, or C–H activation, whereas the 3-propyl analog is primarily directed toward a single commercial application (sildenafil synthesis) [2]. This fundamental versatility-versus-specialization distinction carries procurement implications: the target compound is a general-purpose building block suitable for exploratory medicinal chemistry, while the propyl-substituted analog is a dedicated intermediate for a specific commercial drug product.

Pharmaceutical intermediate Sildenafil synthesis Molecular weight comparison

Best Research and Industrial Application Scenarios for 1-Methyl-1H-pyrazole-5-carboxylic Acid (CAS 16034-46-1)


Synthesis of Aryl Hydrocarbon Receptor (AhR) Antagonists for Cancer Research

1-Methyl-1H-pyrazole-5-carboxylic acid serves as the essential carboxyl-containing precursor for generating CH-223191, a validated AhR antagonist with an IC₅₀ of 30 nM [1]. The compound's 5-carboxy group undergoes formal condensation with substituted anilines to yield secondary carboxamides with potent AhR antagonism. This application scenario is particularly relevant for oncology research groups investigating AhR signaling pathways and immunomodulation. The demonstrated nanomolar potency of the derivative establishes this compound as a validated entry point to a biologically active chemotype.

Agrochemical Discovery: Plant Activators Targeting Rice Blast Disease

Based on SAR evidence demonstrating that the 5-carboxy group is essential for anti-rice blast activity in pyrazole-based plant activators [1], this compound is the required core scaffold for developing novel agrochemicals targeting Pyricularia oryzae. The parent compound provides the minimal pharmacophore, while subsequent 3-position halogenation (chlorine or bromine) enhances activity to achieve ED₈₀ values as low as 0.05 mg/pot [1]. Agrochemical research teams engaged in plant defense elicitor discovery should procure this compound as the foundational building block for derivative synthesis and SAR expansion studies.

Exploratory Medicinal Chemistry and Heterocyclic Library Synthesis

With a low molecular weight of 126.11 g/mol and two unsubstituted ring positions (C-3 and C-4) [1], 1-methyl-1H-pyrazole-5-carboxylic acid offers maximum synthetic versatility for parallel library synthesis and scaffold hopping campaigns. Unlike the 3-propyl analog (MW ~168 g/mol), which is dedicated primarily to sildenafil production , the target compound can be functionalized at multiple sites via electrophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed C–H activation. This versatility makes it the preferred building block for hit-to-lead optimization programs requiring diverse substitution patterns.

Biochemical Assay Reagent and Metabolite Research

The compound is recognized as a metabolite [1] and is commercially supplied as a biochemical assay reagent with purity specifications up to 99.88% . Research groups investigating pyrazole metabolism, enzyme inhibition, or receptor modulation may utilize this compound as a reference standard or as a starting material for preparing probe molecules. Its defined physicochemical properties (XLogP3-AA = 0.1) and hydrogen bonding profile (1 H-bond donor, 3 H-bond acceptors) [1] provide predictable behavior in biochemical assay systems.

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